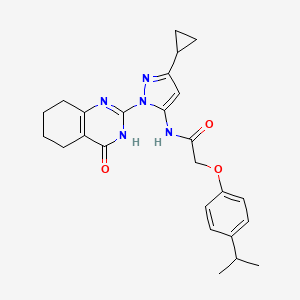

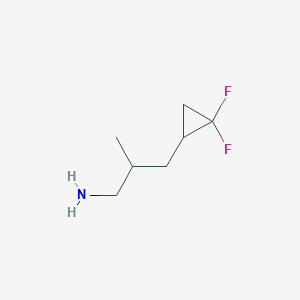

![molecular formula C10H7N5 B2896751 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-38-4](/img/structure/B2896751.png)

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to have a wide range of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The molecular formula of this compound is C10H7N5 .

科学的研究の応用

Overview of Applications

The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, which includes compounds such as 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, is recognized for its wide range of pharmacological activities. This heterocyclic framework has been explored for applications in anticancer, antimicrobial, anti-tubercular treatments, and as CB2 cannabinoid agonists, feticides, and adenosine antagonists. Clinical trials and marketed drugs, highlighting the versatility of this moiety in medicinal chemistry, emphasize the potential of diversely substituted [1,2,4]triazolo[1,5‐a]pyrimidines in drug development (Merugu, Cherukupalli, & Karpoormath, 2022).

Synthetic Strategies

Advancements in synthetic methodologies have enabled the efficient creation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, facilitating the exploration of their pharmacological potential. Metal-free synthesis strategies, for instance, have been developed for the construction of the 1,2,4-triazolo[1,5-a]pyrimidine skeleton, offering a straightforward approach to these compounds with high yields and reduced reaction times (Zheng et al., 2014).

Biological Activities and Applications

The [1,2,4]triazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities, making them significant in both agriculture and medicinal chemistry. They have shown efficacy as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. The continuous development and application of these compounds underscore their importance in addressing various health and agricultural challenges (Pinheiro et al., 2020).

Pharmaceutical and Agrochemical Significance

Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are pivotal in pharmaceutics and agrochemistry, among other fields. Their versatile synthetic routes have enabled the exploration of a wide array of pharmaceutical and agrochemical products, contributing significantly to these industries. The compound's role extends to applications in photography and information recording, demonstrating its broad utility (Fischer, 2007).

将来の方向性

作用機序

Target of Action

The primary targets of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation . This compound also exhibits activity against RORγt , PHD-1 , JAK1 , and JAK2 .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it inhibits CDK2, which results in the alteration of cell cycle progression . It also interacts with the active site of CDK2 through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the ERK signaling pathway, which is involved in cell proliferation and differentiation . It also inhibits the JAK-STAT signaling pathway by acting on JAK1 and JAK2 , which plays a critical role in immune response and cell growth.

Result of Action

The compound’s action results in significant cellular effects. It can induce apoptosis and cause G2/M phase arrest in cells . It also decreases the production of inflammatory factors . In terms of antiproliferative activities, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound has been achieved under microwave conditions, suggesting that temperature and radiation could affect its formation . .

生化学分析

Biochemical Properties

Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have been found to interact with various enzymes and proteins . For instance, some of these compounds have been reported to act as inhibitors for enzymes such as JAK1 and JAK2

Cellular Effects

The cellular effects of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine are also not fully known. Related compounds have been found to have significant effects on cell function. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to inhibit the growth and colony formation of certain cancer cells . They have also been found to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Related compounds have been found to exert their effects at the molecular level through various mechanisms. For example, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . They have also been found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have been found to exhibit changes in their effects over time. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to exhibit dose-dependent inhibition of cell growth over time .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related compounds have been found to exhibit varying effects at different dosages. For instance, some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to exhibit potent antiepileptic activity in animal models .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Related compounds have been found to localize to specific compartments or organelles based on certain targeting signals or post-translational modifications .

特性

IUPAC Name |

7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-2-5-11-8(3-1)9-4-6-12-10-13-7-14-15(9)10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPDLHDPSYIBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

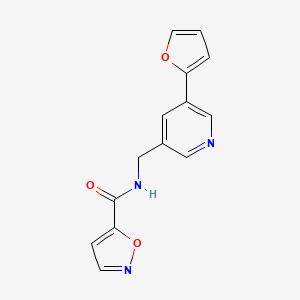

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)

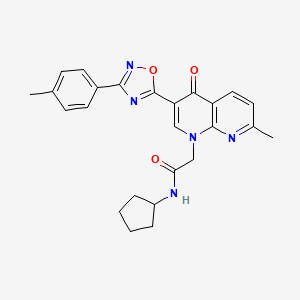

![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2896683.png)

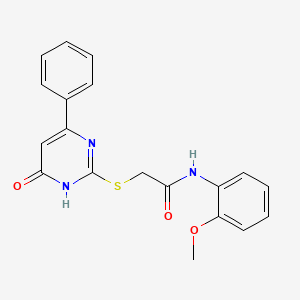

![2-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2896684.png)